molecular formula C10H15ClN2O B8378336 2-(morpholin-4-yl)aniline hydrochloride

2-(morpholin-4-yl)aniline hydrochloride

Cat. No.: B8378336
M. Wt: 214.69 g/mol
InChI Key: HNAAKIPAJBGKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(morpholin-4-yl)aniline hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is a derivative of aniline, where the aniline ring is substituted with a morpholine group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(morpholin-4-yl)aniline hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-nitrochlorobenzene with morpholine under specific conditions to yield 2-morpholinoaniline, which is then converted to its hydrochloride salt. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-morpholinoaniline hydrochloride often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production may also involve additional purification steps to meet the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)aniline hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2-morpholinoaniline hydrochloride may yield nitroso or nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline compounds .

Scientific Research Applications

2-(morpholin-4-yl)aniline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-morpholinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-morpholinoaniline hydrochloride include:

Uniqueness

2-(morpholin-4-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the morpholine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

2-morpholin-4-ylaniline;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12;/h1-4H,5-8,11H2;1H

InChI Key

HNAAKIPAJBGKCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2N.Cl

Origin of Product

United States

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